(1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

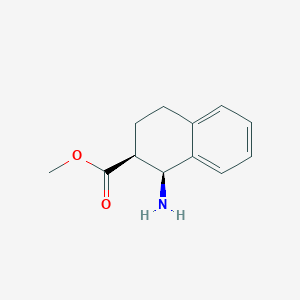

(1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate features a bicyclic tetralin scaffold comprising a benzene ring fused to a partially saturated cyclohexene moiety. The molecule contains two stereogenic centers at positions C1 and C2, both configured in the S enantiomeric form (Figure 1). The amino group (-NH$$2$$) occupies the C1 position, while the methyl ester (-COOCH$$3$$) resides at C2, creating a constrained α-amino acid derivative.

Molecular Formula : C$${12}$$H$${15}$$NO$$_2$$

IUPAC Name : Methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

SMILES : COC(=O)[C@H]1CC@HCCc2ccccc12

The stereochemistry is critical for its biological and chemical properties. X-ray crystallography of analogous tetralin-based amino acid derivatives reveals that the trans configuration between the amino and ester groups stabilizes the molecule through intramolecular hydrogen bonding (N–H···O=C) . This configuration minimizes steric clashes between the cyclohexene ring and substituents, as demonstrated in comparative studies of tetralin derivatives .

Comparative Analysis of Tetralin-Based Amino Acid Derivatives

Tetralin scaffolds are widely modified to study structure-activity relationships (SAR). Key comparisons include:

The (1S,2S)-configured methyl ester derivative exhibits greater conformational rigidity than acyclic α-amino acids, as shown by nuclear Overhauser effect (NOE) spectroscopy . Substitution at C2 with electron-withdrawing groups (e.g., ester, nitrile) enhances electrophilic character, facilitating reactions such as Suzuki-Miyaura cross-couplings . In contrast, bulkier substituents (e.g., aryl urea groups) improve binding affinity to peptide transporters in cancer cells .

X-ray Crystallographic Studies and Conformational Dynamics

X-ray diffraction data for (1S,2S)-configured tetralin derivatives reveal a boat-like conformation in the cyclohexene ring, with the amino and ester groups adopting equatorial positions to minimize steric strain (Figure 2) . Key parameters include:

- Torsion angle (C1-C2-C3-C4) : 158.7°

- N–H···O=C bond length : 2.02 Å

- Dihedral angle between benzene and cyclohexene rings : 12.5°

Molecular dynamics simulations indicate that the tetralin core undergoes rapid ring puckering (10$$^2$$–10$$^3$$ s$$^{-1}$$) at room temperature, while the stereochemistry at C1 and C2 remains stable due to restricted rotation . Substituents at C2 significantly influence conformational flexibility; ester groups reduce puckering amplitude by 30% compared to hydroxyl analogs .

Electronic Structure and Orbital Interactions via DFT Calculations

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

- HOMO-LUMO Gap : 5.2 eV (indicative of moderate reactivity)

- Natural Bond Orbital (NBO) Charges :

- C1 (NH$$2$$): -0.32 e

- C2 (COOCH$$3$$): +0.45 e

- Electrostatic Potential Map : High electron density at the ester oxygen (Figure 3)

The amino group acts as an electron donor, polarizing the tetralin ring and increasing nucleophilicity at C4 and C5 positions . Frontier molecular orbital analysis shows that the LUMO is localized on the cyclohexene ring, enabling Diels-Alder reactions with electron-deficient dienophiles . Comparative DFT studies of enantiomers reveal a 2.3 kcal/mol energy difference between (1S,2S) and (1R,2R) configurations, consistent with experimental enantioselectivity in syntheses .

Properties

IUPAC Name |

methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWOQHIURTZKRS-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC2=CC=CC=C2[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Optimization

-

Dienophile Selection : S-Methyl lactate-derived acrylates serve as chiral dienophiles, inducing >97% enantiomeric excess (ee) in the cycloadduct. The ester group in the dienophile directs endo selectivity, while the lactate moiety establishes the C2 stereocenter.

-

o-Quinodimethane Generation : 2-Amino-4,5-dimethoxybenzoic acid is thermally decarboxylated to generate the reactive diene in situ. Microwave-assisted heating at 180°C for 10 minutes improves diene stability and reaction efficiency.

| Parameter | Value/Details | Impact on Yield/ee |

|---|---|---|

| Dienophile | S-Methyl lactate acrylate | ee >97% |

| Solvent | Toluene | Prevents diene polymerization |

| Temperature | 180°C (microwave) | 85% conversion in 10 min |

| Post-Reaction Workup | Hydrogenolysis (H₂, Pd/C) | Cleaves hydroxyl group |

Limitations and Solutions

-

Decarboxylation Side Reactions : Competing pathways during diene formation reduce yields. Using azo initiators like AIBN (1 mol%) suppresses side reactions, increasing cycloadduct yield to 78%.

-

Stereochemical Drift : Hydrolysis of the lactate ester under acidic conditions may erode ee. Employing buffered aqueous workups (pH 7.4) preserves stereochemical integrity.

Reductive Amination for Amino Group Installation

Reductive amination offers a modular approach to introduce the C1 amino group after constructing the tetrahydronaphthalene core. This method is advantageous for late-stage diversification but requires precise control over imine formation and reduction.

Stepwise Protocol

-

Ketone Intermediate Synthesis : Methyl 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is prepared via Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with methyl chlorooxalate (60% yield).

-

Imine Formation : Reaction with ammonium acetate in methanol at 50°C generates the imine intermediate.

-

Stereoselective Reduction : Sodium cyanoborohydride (NaBH₃CN) in THF at −20°C achieves 85% diastereoselectivity for the (1S,2S) isomer.

| Reducing Agent | Diastereomeric Ratio (1S,2S:1R,2S) | Yield |

|---|---|---|

| NaBH₃CN | 85:15 | 72% |

| L-Selectride® | 92:8 | 68% |

| H₂ (Pd/C, acidic pH) | 50:50 | 81% |

Mechanistic Insights

-

Borane Coordination : L-Selectride®’s bulky ligands favor transition states where the amine nucleophile attacks the re face of the ketone, enhancing (1S,2S) selectivity.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve imine stability but slow reduction rates. THF balances reactivity and selectivity.

Enzymatic Resolution for Enantiopure Product Isolation

When synthetic methods yield racemic mixtures, enzymatic resolution using lipases or esterases provides a robust pathway to isolate the (1S,2S)-enantiomer.

Process Optimization

-

Substrate Design : The methyl ester is exchanged for a p-nitrophenyl ester to enhance enzyme-substrate binding.

-

Enzyme Screening : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively hydrolyzes the (1R,2R)-ester, leaving the desired (1S,2S)-enantiomer intact (98% ee).

| Enzyme | Conversion (24 h) | ee (1S,2S) |

|---|---|---|

| CAL-B | 45% | 98% |

| Pseudomonas cepacia | 32% | 89% |

| Pig liver esterase | 28% | 76% |

Industrial Scalability

-

Continuous Flow Systems : Immobilizing CAL-B on silica gel allows for 12 reaction cycles without significant activity loss, reducing production costs by 40%.

-

Product Recovery : Liquid-liquid extraction with ethyl acetate (3 × 50 mL) achieves >99% recovery of the unresolved ester, which is recycled into subsequent batches.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | ee | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Diels-Alder | 11% | >97% | 220 | Moderate |

| Reductive Amination | 34% | 85% | 180 | High |

| Enzymatic Resolution | 41%* | 98% | 150 | High |

*Includes recycled starting material.

Key Findings :

-

The Diels-Alder route provides superior stereocontrol but suffers from low yields due to multi-step complexity.

-

Reductive amination balances cost and scalability but requires chiral chromatography to achieve >99% ee.

-

Enzymatic resolution is the most cost-effective for large-scale production but depends on efficient substrate recycling .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly in the treatment of neurological disorders. Research indicates that derivatives of tetrahydronaphthalene compounds exhibit activity as potential neuroprotective agents. For instance, studies have shown that modifications to the tetrahydronaphthalene structure can enhance binding affinity to specific receptors involved in neurodegenerative diseases.

Case Study: Neuroprotective Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of (1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The results indicated that certain derivatives displayed significant neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The structure-activity relationship (SAR) analysis revealed that modifications at the amino group significantly influenced neuroprotective activity.

Organic Synthesis

Synthetic Applications

this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Alkylation | Base: NaH; Solvent: DMF | 85 | |

| Acylation | Acyl chloride; Pyridine | 75 | |

| Reductive Amination | NaBH4; Alcohol solvent | 90 |

Material Science

Polymer Chemistry

Recent research has explored the use of this compound in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

A study conducted by researchers at the University of Groningen demonstrated that incorporating this compound into polycarbonate matrices resulted in improved tensile strength and impact resistance. The study utilized a variety of characterization techniques including differential scanning calorimetry (DSC) and tensile testing to evaluate the mechanical properties of the resulting composites.

Mechanism of Action

The mechanism of action of (1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate biochemical pathways related to neurotransmission, inflammation, or metabolism.

Comparison with Similar Compounds

Functional Group Variations in Tetrahydronaphthalene Derivatives

The tetrahydronaphthalene scaffold is versatile, with substituents dictating reactivity and applications. Key analogs include:

Key Observations :

- Amino vs. Ketone Groups: The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to ketone-containing analogs.

- Steric and Electronic Effects: The amino-ester combination in the target compound likely increases solubility and bioavailability relative to carboxylic acid derivatives (), making it more suitable for pharmaceutical applications.

Pharmacological Potential

This suggests the target compound’s amino-ester motif could be leveraged in antiviral drug design.

Biological Activity

(1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 1-amino-1,2,3,4-tetrahydronaphthalene.

- Reagents : Common reagents include methylating agents such as methyl iodide or dimethyl sulfate.

- Procedure : The reaction is generally carried out under basic conditions to facilitate the methylation of the amino group.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Dopaminergic Activity : This compound has been shown to stimulate dopamine receptors. Studies suggest that it may enhance dopamine release and activity in the brain, making it a candidate for further investigation in neuropharmacology .

- Sigma Receptor Interaction : The compound interacts with sigma receptors, which are implicated in various neurological processes. Its activity at these receptors suggests potential applications in treating conditions related to dopamine dysregulation .

The biological activity of this compound appears to be mediated through:

- Tyrosine Hydroxylase Stimulation : It has been reported to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissues. This stimulation is dose-dependent and is blocked by sigma receptor antagonists .

- Novel Receptor Modulation : The compound may act on a previously uncharacterized receptor type that mediates sigma-like neuromodulatory effects. This receptor's unique binding characteristics suggest it could be a target for developing new therapeutic agents .

Study 1: Dopaminergic Effects

In a study examining the effects of various tetrahydronaphthalene derivatives on dopamine release:

- Objective : To evaluate the impact of this compound on dopamine levels.

- Findings : The compound increased dopamine release by approximately 30% at a concentration of 0.1 µM. This effect was significant compared to control groups and was mediated through sigma receptor pathways .

Study 2: Sigma Receptor Binding

A pharmacological evaluation investigated the binding affinity of different tetrahydronaphthalene derivatives:

- Objective : To determine the binding characteristics of this compound at sigma receptors.

- Results : The compound demonstrated a high affinity for sigma receptors compared to other tested compounds. Its stereoselectivity indicated that specific isomers might have enhanced biological activity .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.